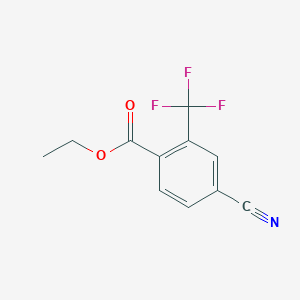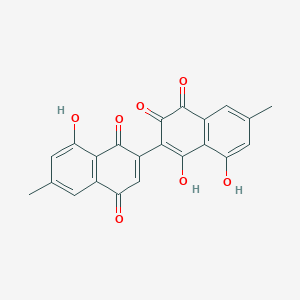
3,8,8'-Trihydroxy-6,6'-dimethyl-2,2'-binaphthalene-1,1',4,4'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a binaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Binaphthalene Core: This step involves coupling reactions to form the binaphthalene structure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Methyl groups are added using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated binaphthalene derivatives.
Scientific Research Applications
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Gossypol: A similar compound with a binaphthalene core and multiple hydroxyl groups.
Tetrahydroxy-binaphthalene Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to other binaphthalene derivatives .
Properties
CAS No. |
88381-84-4 |
|---|---|
Molecular Formula |
C22H14O7 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4,5-dihydroxy-3-(8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C22H14O7/c1-8-3-10-13(23)7-12(19(26)16(10)14(24)5-8)18-21(28)17-11(20(27)22(18)29)4-9(2)6-15(17)25/h3-7,24-25,28H,1-2H3 |
InChI Key |
PKZQGPXSUYINCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=C(C4=C(C=C(C=C4O)C)C(=O)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


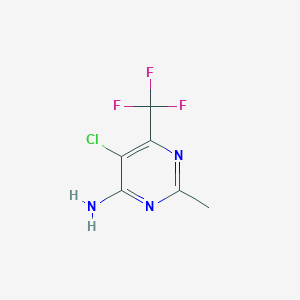
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)

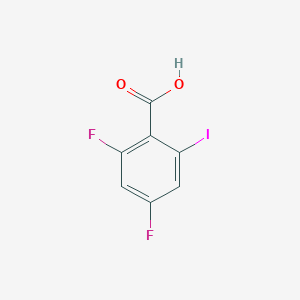
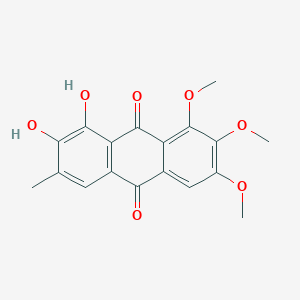
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)

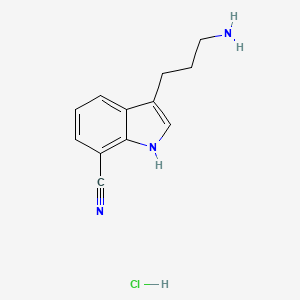
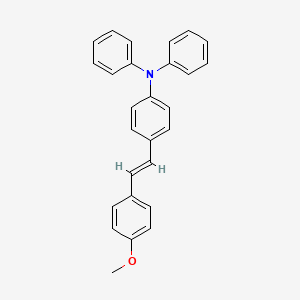
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)


